molecular formula C16H18N2OS B319236 N,N-diallyl-N'-cinnamoylthiourea

N,N-diallyl-N'-cinnamoylthiourea

Cat. No.: B319236
M. Wt: 286.4 g/mol
InChI Key: OSOLPFYHJPJURC-ZHACJKMWSA-N
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Description

N,N-Diallyl-N'-cinnamoylthiourea is a thiourea derivative characterized by two allyl groups attached to one nitrogen atom and a cinnamoyl group (a phenylpropenoyl moiety) on the adjacent nitrogen. The diallyl substituents confer unique steric and electronic properties, while the cinnamoyl group introduces aromaticity and π-conjugation, influencing reactivity and applications .

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

(E)-N-[bis(prop-2-enyl)carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C16H18N2OS/c1-3-12-18(13-4-2)16(20)17-15(19)11-10-14-8-6-5-7-9-14/h3-11H,1-2,12-13H2,(H,17,19,20)/b11-10+

InChI Key

OSOLPFYHJPJURC-ZHACJKMWSA-N

SMILES

C=CCN(CC=C)C(=S)NC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

C=CCN(CC=C)C(=S)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

C=CCN(CC=C)C(=S)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (N,N and N') Key Features Applications/Findings
N,N-Diisopropyl-N'-cinnamoylthiourea Diisopropyl, cinnamoyl Lower steric hindrance compared to diallyl Forms nickel complexes with the lowest thermal decomposition onset (350°C); used in metal sulfide thin films .
N-Benzoyl-N′-4-cyanophenylthiourea Benzoyl, 4-cyanophenyl Electron-withdrawing cyano group Exhibits distinct cyclic voltammetry (CV) reduction potentials (-1.2 V for nitro group) .
N-Allyl-N'-(4-chlorophenyl)thiourea Allyl, 4-chlorophenyl Chlorophenyl group enhances hydrophobicity Potential bioactivity (unexplored in evidence); structural similarity suggests utility in coordination .
N,N-Diisopropyl-N'-haloarylthioureas Diisopropyl, halogenated aryl Halogens (Br, Cl) improve stability Used in analytical chemistry for metal ion extraction; limited thermal stability (decomposition <200°C) .

Thermal and Chemical Stability

  • N,N-Diisopropyl-N'-cinnamoylthiourea : Nickel complex has the lowest decomposition onset (350°C) among first-row transition metal complexes, attributed to reduced steric strain from isopropyl groups .
  • N,N-Diallyl-N′-acylhydrazine copolymers : Decompose at 160–210°C, lower than small-molecule thioureas, due to polymeric backbone instability .

Electrochemical Behavior

  • N-(4-Nitrobenzoyl)-N′-4-cyanophenylthiourea: Shows a reduction peak at -1.2 V (vs. Ag/AgCl) for the nitro group, while the cyano group remains inert in CV scans, highlighting substituent-dependent redox activity .

Coordination Chemistry and Material Science

  • N,N-Diallyl-N'-cinnamoylthiourea : Serves as a single-source precursor for aerosol-assisted CVD of metal sulfide thin films (e.g., NiS, CoS). The allyl groups may enhance ligand flexibility, improving film uniformity .
  • N,N-Diisopropyl-N'-cinnamoylthiourea : Forms more thermally stable metal complexes, favoring applications requiring high-temperature processing .
  • N-Benzoyl thioureas : Primarily used in heterocyclic synthesis (e.g., thiohydantoins) and as chemosensors due to strong metal-binding affinity .

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